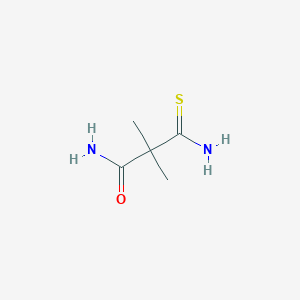
3-Amino-2,2-dimethyl-3-thioxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-3-thioxopropanamide is an organic compound with the molecular formula C5H10N2OS It is a derivative of propanamide and contains both amino and thioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-3-thioxopropanamide can be achieved through the condensation of ethoxymethylenemalonic acids with 3-amino-3-thioxopropanamide in the presence of sodium ethylate . Another method involves the reaction of cyanoacetic acid derivatives with methylamine and subsequent reduction . These methods are advantageous due to their simplicity, high yield, and the purity of the product.
Industrial Production Methods
For industrial production, the compound is typically synthesized by making cyanoacetic acid derivatives undergo methylation, amination, and reduction . This method is cost-effective, environmentally friendly, and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-3-thioxopropanamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with ethoxymethylenemalonic acids to form chalcogenopyridines and polyfunctionally substituted dienes.
Alkylation: In alkaline medium, it can be alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives.
Common Reagents and Conditions
Sodium Ethylate: Used in condensation reactions.
Alkaline Medium: Required for alkylation reactions.
Major Products
Chalcogenopyridines: Formed from condensation reactions.
Polyfunctionally Substituted Dienes: Another product of condensation reactions.
Pyrimidine Derivatives: Formed from alkylation reactions.
Scientific Research Applications
3-Amino-2,2-dimethyl-3-thioxopropanamide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of functionally substituted nicotinamides.
Medicinal Chemistry: It is a key intermediate in the synthesis of high blood pressure renin inhibitor Aliskiren.
Biological Research: Its derivatives are used to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-3-thioxopropanamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives can modulate metabotropic glutamate receptors of subtype I (mGluR1) and inhibit enzymes like IKKβ and HIV-1 integrase . These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-thioxopropanamide: Shares a similar structure and reactivity.
Cyanothioacetamide: Another compound with comparable chemical properties.
Uniqueness
3-Amino-2,2-dimethyl-3-thioxopropanamide is unique due to its specific functional groups that allow for diverse chemical reactions and its role as an intermediate in the synthesis of important medicinal compounds like Aliskiren .
Properties
Molecular Formula |
C5H10N2OS |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C5H10N2OS/c1-5(2,3(6)8)4(7)9/h1-2H3,(H2,6,8)(H2,7,9) |
InChI Key |
JLFMYSCUQNFHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















